4-(3-Methylazetidin-3-yl)morpholine dihydrochloride
CAS No.: 1152111-52-8
Cat. No.: VC7269274
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.15
* For research use only. Not for human or veterinary use.

CAS No. | 1152111-52-8 |
---|---|
Molecular Formula | C8H18Cl2N2O |
Molecular Weight | 229.15 |
IUPAC Name | 4-(3-methylazetidin-3-yl)morpholine;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H |
Standard InChI Key | WQEDKDIBCXOVQZ-UHFFFAOYSA-N |
SMILES | CC1(CNC1)N2CCOCC2.Cl.Cl |
4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is a complex organic compound that has garnered attention in the field of chemical research due to its unique structural properties. This compound is a derivative of morpholine, incorporating an azetidine ring with a methyl group attached at the 3-position. It is often used as a versatile scaffold in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.
Key Features:
-
Molecular Formula: C8H17ClN2O
-
Structure: The compound consists of a morpholine ring connected to a 3-methylazetidine ring, with two hydrochloride ions attached .
Chemical Formula and Molar Mass
Synthesis
The synthesis of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a suitable azetidine derivative, followed by hydrochloride salt formation. Specific synthesis routes may vary depending on the starting materials and desired yield.
Applications
This compound serves as a versatile scaffold in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows it to be modified into various derivatives with potential biological activities.
Structural Information
Property | Value |
---|---|
Molecular Formula | C8H17ClN2O |
Molar Mass | 192.69 g/mol |
SMILES | CC1(CNC1)N2CCOCC2 |
InChIKey | RALLCHJTUDTVCG-UHFFFAOYSA-N |
Predicted Collision Cross Section (CCS)
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 157.13355 | 134.7 |
[M+Na]+ | 179.11549 | 140.8 |
[M+NH4]+ | 174.16009 | 140.2 |
[M+K]+ | 195.08943 | 135.9 |
[M-H]- | 155.11899 | 134.9 |
[M+Na-2H]- | 177.10094 | 138.6 |
[M]+ | 156.12572 | 134.4 |
[M]- | 156.12682 | 134.4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume